molecular formula C23H24N6O4S B11570863 2-{4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

2-{4-[(4-Acetylphenyl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11570863
M. Wt: 480.5 g/mol
InChI Key: MURIJMQRTJNFCC-UHFFFAOYSA-N
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Description

2-{4-[(4-ACETYLPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridopyrimidine core, and various functional groups that contribute to its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-ACETYLPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyridopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine ring: This step typically involves nucleophilic substitution reactions.

    Functionalization of the aromatic ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-ACETYLPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

    Reduction: This can be used to modify the oxidation state of certain functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(4-ACETYLPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-ACETYLPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24N6O4S

Molecular Weight

480.5 g/mol

IUPAC Name

2-[4-[(4-acetylphenyl)carbamothioyl]piperazin-1-yl]-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C23H24N6O4S/c1-3-27-13-18(21(32)33)19(31)17-12-24-22(26-20(17)27)28-8-10-29(11-9-28)23(34)25-16-6-4-15(5-7-16)14(2)30/h4-7,12-13H,3,8-11H2,1-2H3,(H,25,34)(H,32,33)

InChI Key

MURIJMQRTJNFCC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)C(=O)C)C(=O)O

Origin of Product

United States

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